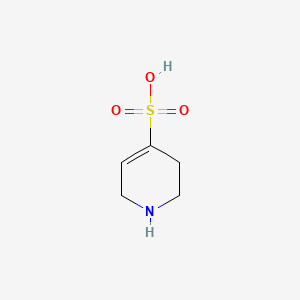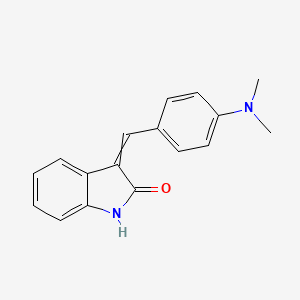
3-(4-Dimethylamino-benzylidenyl)-2-indolinone
Overview
Description
SU4312 is a member of the class of oxindoles that is 3-methyleneoxindole in which one of the hydrogens of the methylene group has been replaced by a p-(dimethylamino)phenyl group. SU 4312 is a vascular endothelial growth factor (VEGF) receptor protein tyrosine kinase 1/2 and platelet derived growth factor (PDGF) receptor inhibitor. It also inhibits the neuronal nitric oxide synthase (NOS) and exhibits neuroprotection against NO-mediated neurotoxicity. It has a role as an angiogenesis inhibitor, an antineoplastic agent and a vascular endothelial growth factor receptor antagonist. It is a member of oxindoles, a tertiary amino compound and a substituted aniline.
Scientific Research Applications
Cardiotonic Activity
3-(4-Dimethylaminobenzylidenyl)-2-indolinone and its derivatives have been explored for cardiotonic activity. For instance, the synthesis of 3-(2,5-dimethoxybenzylidene)-2 and 3-(4-pyridylmethylene)-2-indolinones showed significant positive inotropic activity, which is beneficial for cardiac function (Andreani et al., 1990).
Pharmacokinetics and Drug Distribution
Studies have been conducted on the distribution, metabolism, and excretion of compounds like SU5416 (a derivative of indolinone), which is a potent inhibitor of vascular endothelial growth factor receptor tyrosine kinase. Such studies are crucial for understanding the disposition and metabolism of the indolinone class of chemicals in therapeutic contexts (Ye et al., 2006).
Blood-Brain Barrier Permeation
Research on the anti-inflammatory indolinone derivative (E,Z)-3-(4-hydroxy-3,5-dimethoxybenzylidene)indolin-2-one indicated its potential in crossing the blood-brain barrier. This was assessed using in vitro cell-based human and animal blood-brain barrier models, which is significant for the development of neurotherapeutic agents (Jähne et al., 2014).
Anti-Angiogenic Properties
Certain indolinone compounds, such as SU5416, have been studied for their anti-angiogenic properties, particularly in the context of cancer treatment. SU5416's ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR2) makes it a candidate for treating colorectal and non-small cell lung cancers (Ye et al., 2006).
Mast Cell Degranulation Inhibition
(E,Z)-3-(4-Hydroxy-3,5-dimethoxybenzylidene)-2-indolinone has been identified as an inhibitor of mast cell degranulation. This is significant for the development of treatments for allergic reactions and other conditions involving mast cell activation (Kiefer et al., 2010).
Antitumor Activity
New derivatives of 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones were synthesized and showed potential as antitumor agents. Their ability to block colon adenocarcinoma HT-29 cells in mitosis highlights their relevance in cancer therapy (Andreani et al., 2005).
Organic Solar Cells
Indolinone-substituted methanofullerene has been investigated as an electron acceptor in polymer–fullerene solar cells. This research opens avenues for the use of indolinone derivatives in renewable energy technologies (Valitov et al., 2012).
properties
IUPAC Name |
3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKWLVYMKBWHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017260 | |
| Record name | 3-(4-Dimethylamino-benzylidenyl)-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Dimethylamino-benzylidenyl)-2-indolinone | |
CAS RN |
5812-07-7 | |
| Record name | 3-(4-Dimethylaminobenzylidenyl)-2-indolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5812-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Dimethylamino-benzylidenyl)-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




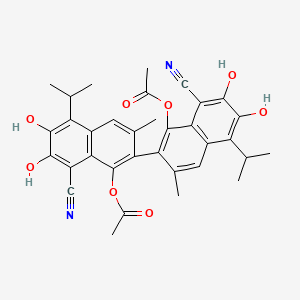
![Phenol, 2-methoxy-5-[(1E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B1201647.png)
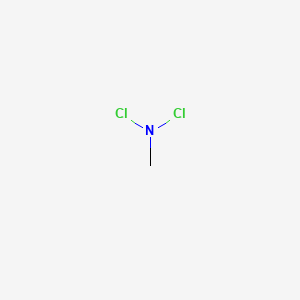
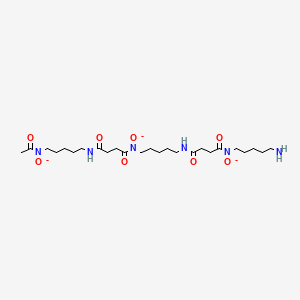
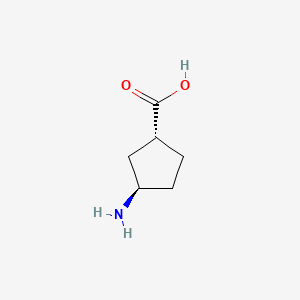
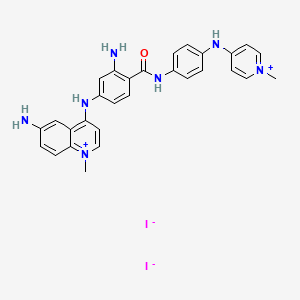
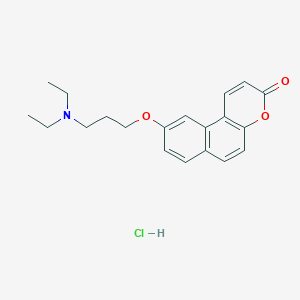
![1-({3-[2-(Trifluoromethyl)-10h-phenothiazin-10-yl]propanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B1201654.png)
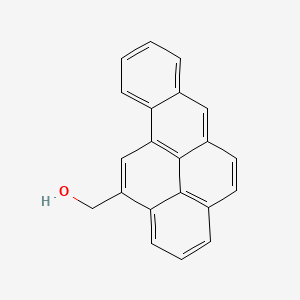
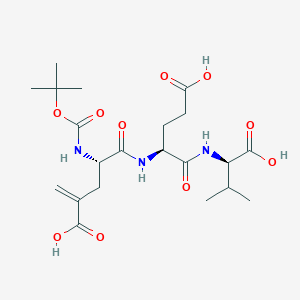
![7-[(2R,3S,4S)-4-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B1201657.png)
![(4r,7r,7Ar,9ar)-4-hydroxy-4-(hydroxymethyl)-6,7-dimethyl-3-oxo-1,3,4,7,7a,9a-hexahydropentaleno[1,6a-c]pyran-9-carboxylic acid](/img/structure/B1201658.png)
